![molecular formula C16H16O3 B14194307 Methyl 3-methoxy-5-methyl[1,1'-biphenyl]-2-carboxylate CAS No. 917592-84-8](/img/structure/B14194307.png)
Methyl 3-methoxy-5-methyl[1,1'-biphenyl]-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-methoxy-5-methyl[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a methoxy group at the 3-position, a methyl group at the 5-position, and a carboxylate ester group at the 2-position. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-5-methyl[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
Methyl 3-methoxy-5-methyl[1,1’-biphenyl]-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated biphenyl derivative, while reduction of the carboxylate ester can produce a biphenyl alcohol.
科学研究应用
Methyl 3-methoxy-5-methyl[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 3-methoxy-5-methyl[1,1’-biphenyl]-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Methoxy-5-methylphenol: Similar structure but lacks the biphenyl core.
4-Methylbiphenyl: Similar biphenyl core but different substitution pattern.
Omeprazole: Contains a methoxy group and a methyl group but has a different core structure.
Uniqueness
Methyl 3-methoxy-5-methyl[1,1’-biphenyl]-2-carboxylate is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
属性
CAS 编号 |
917592-84-8 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC 名称 |
methyl 2-methoxy-4-methyl-6-phenylbenzoate |
InChI |
InChI=1S/C16H16O3/c1-11-9-13(12-7-5-4-6-8-12)15(16(17)19-3)14(10-11)18-2/h4-10H,1-3H3 |
InChI 键 |
SYGQXYCMGSFSBP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)OC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane](/img/structure/B14194237.png)
![4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one](/img/structure/B14194241.png)

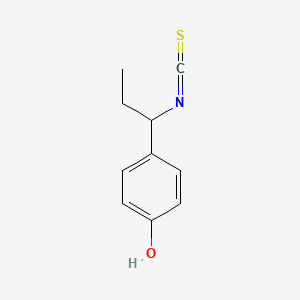
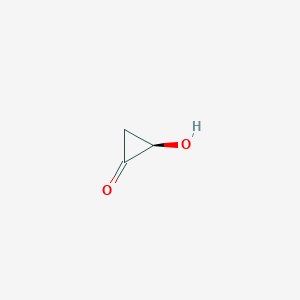
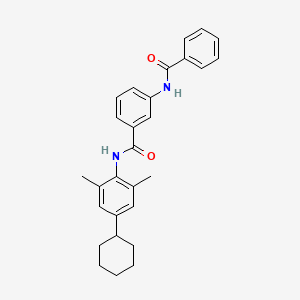
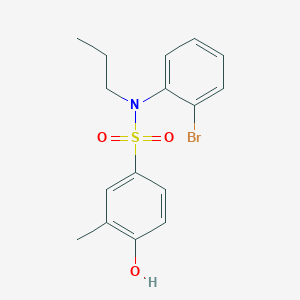
![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14194272.png)

![[4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl](phenyl)methanone](/img/structure/B14194283.png)
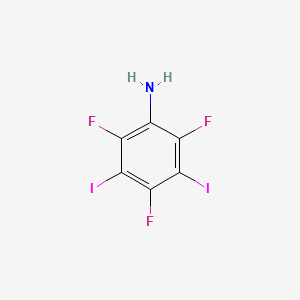

![(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14194305.png)
